molecular formula C6H5ClN4 B1360407 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23000-43-3

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1360407
Key on ui cas rn: 23000-43-3
M. Wt: 168.58 g/mol
InChI Key: AVFLNALVPBLGEV-UHFFFAOYSA-N
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Patent
US04124764

Procedure details

80 g. of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]- pyrimidin-4-one are added to 300 ml. of phosphorus oxychloride and the mixture is refluxed. After distilling off the excess phosphorus oxychloride, the semi-solid residue is extracted with 3 × 100 ml. of boiling benzene. The benzene extracts are combined and concentrated to half-volume, then added to petroleum ether. After standing 12 hours in the refrigerator, the precipitated 1-methyl-4-chloropyrazolo[3,4-d]- pyrimidine is filtered under suction and recrystallized from cyclohexane to obtain 54 g. of white crystals, m.p. 93°-96° (yield 60.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[N:7]=[CH:8][NH:9][C:10](=O)[C:5]=2[CH:4]=[N:3]1.P(Cl)(Cl)([Cl:14])=O>>[CH3:1][N:2]1[C:6]2=[N:7][CH:8]=[N:9][C:10]([Cl:14])=[C:5]2[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC2=C1N=CNC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off the excess phosphorus oxychloride
EXTRACTION
Type
EXTRACTION
Details
the semi-solid residue is extracted with 3 × 100 ml
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half-volume
ADDITION
Type
ADDITION
Details
added to petroleum ether
FILTRATION
Type
FILTRATION
Details
the precipitated 1-methyl-4-chloropyrazolo[3,4-d]- pyrimidine is filtered under suction
CUSTOM
Type
CUSTOM
Details
recrystallized from cyclohexane
CUSTOM
Type
CUSTOM
Details
to obtain 54 g

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CN1N=CC=2C1=NC=NC2Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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